3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide
Description
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide is a chemical compound with the molecular formula C13H19FN4 and a molecular weight of 250.32 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Properties
CAS No. |
1016816-57-1 |
|---|---|
Molecular Formula |
C13H19FN4 |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19FN4/c1-17-4-6-18(7-5-17)9-11-3-2-10(13(15)16)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H3,15,16) |
InChI Key |
PQCYBTVNNOIGJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves multiple steps. One common method includes the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a carboximidamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, catalysts, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline: Similar structure but lacks the carboximidamide group.
4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)phenyl)benzamide: Contains a similar piperazine moiety but has different substituents on the benzene ring.
Uniqueness
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and carboximidamide group make it particularly interesting for research in medicinal chemistry and drug development .
Biological Activity
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide (CAS No. 1016816-57-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C13H19FN4 |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | 3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide |
| CAS Number | 1016816-57-1 |
| SMILES | CN1CCN(CC1)CC2=C(C=C(C=C2)C(=N)N)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound is believed to inhibit certain pathways that are crucial for disease progression, particularly in inflammatory and neurological contexts.
Antiinflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, selective phosphodiesterase (PDE) inhibitors have been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by modulating cAMP levels and downstream signaling pathways .
Neuroprotective Properties
Research has also suggested potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to enhance cognitive function and provide protection against neurodegenerative diseases by inhibiting PDE4, which is implicated in memory and learning processes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- PDE Inhibition : A study highlighted the effectiveness of PDE inhibitors in reducing airway hyperreactivity in asthmatic models, indicating a potential therapeutic application for inflammatory diseases .
- Cognitive Enhancement : Another investigation focused on the role of PDE4 inhibitors in improving memory retention in animal models, suggesting that similar compounds could be beneficial in treating cognitive decline associated with aging or neurodegenerative conditions .
- Antibacterial Activity : Some derivatives have shown promising antibacterial properties, with minimum inhibitory concentrations (MICs) indicating effective activity against various bacterial strains, although specific data for this compound remains limited .
Comparison with Similar Compounds
The structural uniqueness of this compound sets it apart from other similar compounds. Below is a comparison table highlighting its distinct features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-aniline | Lacks carboximidamide group | Limited anti-inflammatory |
| 4-(4-Methylpiperazin-1-ylmethyl)-N-(phenyl)amide | Different substituents on the benzene ring | Moderate anti-inflammatory |
| 3-Fluoro-4-[...]-carboximidamide | Unique fluorine and carboximidamide groups | Promising anti-inflammatory & neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
